molecular formula C9H11N3O3 B7889711 3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix

3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix

Cat. No.: B7889711
M. Wt: 209.20 g/mol
InChI Key: FGBBTNYRURUPDI-HYXAFXHYSA-N
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Description

3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a dimethylamino group, a vinyl group, and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix typically involves the following steps:

    Vinylation: The vinyl group is introduced via a vinylation reaction, often using vinyl halides in the presence of a base.

    Dimethylamination: The dimethylamino group is added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)vinylpyridine: Lacks the nitro group, resulting in different chemical properties and reactivity.

    4-Nitropyridine 1-oxide: Lacks the dimethylamino and vinyl groups, leading to different applications and biological activities.

    3-(Dimethylamino)pyridine:

Uniqueness

3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide cis/trans mix is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(Z)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-10(2)5-3-8-7-11(13)6-4-9(8)12(14)15/h3-7H,1-2H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBBTNYRURUPDI-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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